2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone
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Overview
Description
The compound “2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The synthesis of imidazole derivatives has been achieved through various synthetic routes . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis
The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Supramolecular Chemistry and Salt Formation
Research has explored the crystalline adducts derived from similar benzimidazole compounds and acidic components. These studies have shown that the strength and directionality of hydrogen bonds between acidic components and benzimidazole derivatives are sufficient to bring about the formation of binary organic acid-base adducts. This indicates potential applications in the design of new molecular architectures and the development of materials with specific supramolecular properties (Jin et al., 2011).
Photochemical Synthesis
The photochemical synthesis of nitroimidazole derivatives demonstrates the reactivity of these compounds under specific conditions, leading to the formation of phenyl substituted derivatives. This highlights their potential in synthetic organic chemistry for constructing complex molecules (D’Auria et al., 1998).
Electrochemical Studies and Polymer Science
A novel monomer, closely related to the compound of interest, has been used for electrochemical copolymerization studies. These findings suggest applications in developing materials with tailored optical and electrochromic properties, which could be significant for electronics and sensor technology (Soylemez et al., 2015).
Chemical Reactivity and Synthesis
Research into the reactivity of primary nitro compounds, including those structurally related to the specified compound, with dipolarophiles has uncovered pathways for generating isoxazolines and isoxazoles. These findings could be leveraged in synthetic strategies for constructing nitrogen-containing heterocycles, which are prevalent in many biologically active molecules (Shimizu et al., 1984).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
One study suggests that a compound with a similar structure binds to dna grooves and has peroxide-mediated dna-cleavage properties .
Biochemical Pathways
Imidazole-containing compounds have been found to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
It’s known that imidazole-containing compounds can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, the future directions could involve exploring more biological activities of “2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone” and its derivatives. The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the potential for further development and exploration .
properties
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-14(10-4-2-1-3-5-10)9-22-15-16-12-7-6-11(18(20)21)8-13(12)17-15/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEGPZQRLIYDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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